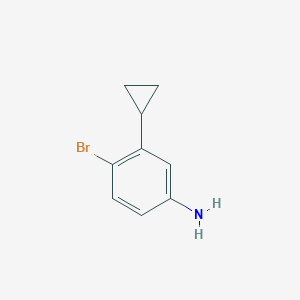

4-Bromo-3-cyclopropylaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of numerous organic compounds. wisdomlib.org Their importance is underscored by their widespread use in the creation of dyes, pharmaceuticals, and polymers. The versatility of the aniline scaffold allows for the introduction of a variety of substituents, which can be either electron-donating or electron-withdrawing groups. wisdomlib.orgyoutube.com This ability to modify the electronic properties of the aromatic ring is crucial in tuning the reactivity and properties of the resulting molecules. youtube.com For instance, substituted anilines are key precursors in the synthesis of benzothiazole (B30560) and cinnoline (B1195905) derivatives, as well as heterocyclic azo dyes. wisdomlib.org

The development of new synthetic routes to substituted anilines is an active area of research. Modern methods, such as palladium-catalyzed reactions, have enabled the synthesis of a diverse range of N-substituted anilines from readily available starting materials like cyclohexanones. rsc.orgacs.org These advancements provide efficient pathways to anilines with various substitution patterns, which can be challenging to achieve through traditional electrophilic aromatic substitution reactions. acs.org

Unique Reactivity Profile of Cyclopropylamine (B47189) Scaffolds

The cyclopropylamine moiety is a valuable structural motif in medicinal chemistry and organic synthesis. longdom.org Its unique properties stem from the combination of a highly strained three-membered ring and a reactive amino group. longdom.org The significant ring strain of the cyclopropane (B1198618) ring, with bond angles of approximately 60°, enhances its reactivity and allows it to participate in a variety of chemical transformations. longdom.org

The amino group imparts basicity and nucleophilicity to the molecule, enabling it to engage in reactions such as substitutions and additions. longdom.org The interplay between the strained ring and the amino group makes cyclopropylamines versatile building blocks. longdom.org Research has shown that the cyclopropylamine scaffold can undergo oxidative ring-opening to form reactive intermediates, a process that has been implicated in the biological activity of some drugs. nih.gov Furthermore, the electronic properties of the aryl group in N-aryl cyclopropylamines can influence their reactivity in photochemical cycloaddition reactions. chemrxiv.org

Position of 4-Bromo-3-cyclopropylaniline within Aromatic Amine Chemistry

This compound is an interesting molecule that combines the features of a substituted aniline with a cyclopropyl (B3062369) group. The presence of a bromine atom and a cyclopropyl group on the aniline ring influences its electronic and steric properties. The bromine atom is an electron-withdrawing group, which is expected to decrease the basicity of the aniline nitrogen. youtube.com Conversely, the cyclopropyl group can exhibit some degree of unsaturation and can donate electron density to the aromatic ring through conjugation.

This particular substitution pattern, with the bromine at the 4-position and the cyclopropyl group at the 3-position, makes it a unique building block for the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki coupling. researchgate.netnih.gov The cyclopropyl group can influence the regioselectivity of reactions and impart specific conformational constraints on the final products. The combination of these two substituents on the aniline core makes this compound a valuable intermediate for creating a diverse range of chemical structures with potential applications in various fields of chemical research.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1353855-93-2 |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| SMILES Code | NC1=CC=C(Br)C(C2CC2)=C1 |

This table was generated based on data from multiple sources. chemscene.combldpharm.comambeed.comsynquestlabs.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDWSNIVPGNZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Cyclopropylaniline and Analogous Structures

Palladium-Catalyzed N-Arylation Approaches

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, stands out as a powerful and versatile method for the synthesis of arylamines, including N-cyclopropylanilines.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the context of synthesizing N-cyclopropylanilines, this typically involves the reaction of cyclopropylamine (B47189) with a substituted aryl bromide. A suite of N-cyclopropylaniline (CPA) probes has been synthesized using this methodology, demonstrating its efficacy. The palladium-catalyzed coupling of various bromobenzenes with cyclopropylamine proceeds in moderate to high yields, generally ranging from 85% to 92%. mdpi.comchemrxiv.org

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylamine and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Catalyst Systems and Reaction Optimization in N-Arylation

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system, which includes the palladium precursor and, crucially, the supporting ligand. The development of various generations of catalyst systems has significantly expanded the scope and efficiency of this reaction.

Catalyst and Ligand Systems:

Early catalyst systems often utilized ligands such as triphenylphosphine. However, the development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in improving reaction rates and substrate scope. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Several classes of ligands have proven effective in the N-arylation of cyclopropylamine:

Biaryl Phosphine Ligands: Ligands such as BrettPhos are highly effective for the coupling of various bromobenzenes with cyclopropylamine. mdpi.comchemrxiv.org Other bulky, electron-rich dialkylbiaryl phosphine ligands are also widely used.

Chelating Phosphine Ligands: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) are effective, particularly when using aryl bromides as substrates. organic-synthesis.com

N-Heterocyclic Carbenes (NHCs): NHC ligands have also been employed in Buchwald-Hartwig aminations, offering high stability and activity.

The choice of palladium precursor is also important, with common sources including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the palladium is already complexed with a ligand.

Reaction Optimization:

Optimizing the reaction conditions is critical for achieving high yields and minimizing side reactions. Key parameters include:

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). mdpi.comchemrxiv.orgorganic-synthesis.com

Solvent: Aprotic, non-polar solvents are typically used. Toluene (B28343) and dioxane are common choices. mdpi.comchemrxiv.orgorganic-synthesis.com

Temperature: Reactions are often carried out at elevated temperatures, typically in the range of 80-110°C. mdpi.comchemrxiv.orgorganic-synthesis.com

| Parameter | Common Conditions |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BrettPhos, BINAP, DPPF |

| Base | NaOtBu, KOtBu, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110°C |

Alternative Synthetic Routes to N-Cyclopropylanilines

While palladium-catalyzed methods are prevalent, other synthetic strategies offer viable alternatives for the preparation of N-cyclopropylanilines. These routes can be advantageous in certain contexts, avoiding the use of expensive palladium catalysts.

Smiles Rearrangement Pathways

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be employed for the synthesis of anilines from phenols. This method provides a valuable alternative to metal-catalyzed cross-coupling reactions. The general strategy involves the conversion of a phenol (B47542) to an O-aryl ether, which then undergoes a base-catalyzed rearrangement to form the corresponding N-arylamine.

For the synthesis of N-cyclopropylanilines, this involves the reaction of a substituted phenol with 2-chloro-N-cyclopropylacetamide in the presence of a base to form a 2-aryloxy-N-cyclopropylacetamide intermediate. Subsequent treatment with a stronger base induces the Smiles rearrangement, yielding the desired N-cyclopropylaniline. Phenols bearing electron-withdrawing groups are generally more reactive in this rearrangement. organic-synthesis.comwikipedia.org

Nitration Reactions of Substituted Cyclopropylanilines

Nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction that can be used to introduce a nitro group, which can subsequently be reduced to an amino group. While direct nitration of 3-cyclopropylaniline (B1590365) to produce a precursor for 4-bromo-3-cyclopropylaniline is not a direct route to the target compound itself, the nitration of N-cyclopropylaniline derivatives is a potential pathway for introducing nitrogen functionality onto the aromatic ring.

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been studied, leading to the formation of N-alkyl-N-nitrosoanilines through the specific cleavage of the cyclopropyl (B3062369) group. google.com This indicates that the cyclopropyl group can be susceptible to cleavage under certain nitrosating conditions. For the synthesis of nitro-substituted cyclopropylanilines, milder nitrating agents or protective group strategies might be necessary to avoid cleavage of the cyclopropyl ring. The synthesis of nitrocyclopropanes is a known process, and these compounds can serve as precursors to aminocyclopropanes. rsc.org

Regioselective Synthesis Considerations in Brominated Cyclopropylanilines

The synthesis of this compound from 3-cyclopropylaniline requires the regioselective introduction of a bromine atom at the para-position relative to the amino group. This is governed by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The cyclopropyl group is also known to be an ortho-, para-directing group, capable of stabilizing the positive charge in the arenium ion intermediate through its unique electronic properties that resemble those of a double bond.

In the case of 3-cyclopropylaniline, both the amino group and the cyclopropyl group direct incoming electrophiles to the ortho and para positions. The positions ortho to the amino group are sterically hindered by the adjacent cyclopropyl group. The position para to the strongly activating amino group (the 4-position) is therefore the most favored site for electrophilic substitution. The position ortho to the cyclopropyl group and para to the amino group (the 4-position) is doubly activated.

Direct bromination of anilines can sometimes lead to polybromination due to the high reactivity of the ring. To achieve monobromination, it is often necessary to moderate the activating effect of the amino group. This can be accomplished by protecting the amino group as an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled bromination. Subsequent hydrolysis of the amide restores the amino group.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis to enhance sustainability. mdpi.cominstituteofsustainabilitystudies.com While specific green synthesis methodologies for this compound are not extensively documented in dedicated public literature, the synthesis of analogous substituted anilines and the core chemical transformations involved can be examined through a green chemistry lens. This involves considering greener alternatives for key synthetic steps such as cyclopropylation, aromatic C-N bond formation, and bromination.

A significant focus of green chemistry in pharmaceutical manufacturing is the reduction of waste and the use of safer solvents. instituteofsustainabilitystudies.comjddhs.com Solvents can constitute a large portion of the total mass of raw materials used in active pharmaceutical ingredient (API) synthesis, and their replacement with greener alternatives is a key strategy for reducing environmental impact. nih.gov Traditional organic solvents often used in syntheses are associated with volatile organic compound (VOC) emissions and can be toxic and non-biodegradable. jddhs.com

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign options is a primary goal. instituteofsustainabilitystudies.com For bromination reactions, which have traditionally used solvents like carbon tetrachloride and dichloromethane, greener alternatives such as water, ethanol (B145695), or supercritical carbon dioxide are encouraged. instituteofsustainabilitystudies.comacsgcipr.orgacs.org Acetic acid has also been noted as a more stable and less hazardous solvent for bromine. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comlongdom.org

Waste Minimization and Atom Economy: The ideal synthesis maximizes the incorporation of all reactant materials into the final product. instituteofsustainabilitystudies.com This can be achieved through reaction design, such as one-pot syntheses, which reduce the need for intermediate purification steps and minimize solvent use. nih.gov

Sustainable Reagents and Feedstocks: Whenever possible, renewable starting materials should be used. longdom.org For hazardous reagents like bromine, in-situ generation can be a safer and more sustainable alternative to handling the bulk chemical. researchgate.net

Solvent-Free Reactions: Conducting reactions under neat or solvent-free conditions, where possible, represents a significant step towards greener synthesis by eliminating solvent waste entirely. rsc.org

The following table outlines potential green chemistry approaches for the key transformations that could be involved in the synthesis of this compound, based on methodologies reported for analogous structures.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Green Principles |

|---|---|---|---|

| Cyclopropylation | Use of hazardous alkyl halide reagents, generating significant waste. acs.org | Hydrogen borrowing catalysis, which uses alcohols and a metal catalyst, generating water as the main byproduct. acs.org | Atom Economy, Safer Reagents, Waste Prevention |

| Aromatic C-N Bond Formation (Aniline Synthesis) | Multi-step processes involving nitration followed by reduction, which can use harsh reagents and produce significant waste. mdpi.com | Direct C-H amination using catalysts like copper or vanadium, or enzyme-catalyzed amination. mdpi.comrsc.org | Atom Economy, Catalysis, Reduced Derivatives |

| Bromination | Use of elemental bromine in chlorinated solvents like CCl4 or CH2Cl2. acsgcipr.orgreddit.com | Use of greener solvents like water, acetic acid, or ionic liquids. In-situ generation of bromine from less hazardous sources. researchgate.netresearchgate.net Microwave-assisted bromination to reduce reaction times. researchgate.net | Safer Solvents, Safer Reagents, Energy Efficiency |

Advanced Reactivity and Mechanistic Investigations of 4 Bromo 3 Cyclopropylaniline

Single-Electron Oxidation and Cyclopropyl (B3062369) Ring-Opening Mechanisms

The foundational reactivity of 4-Bromo-3-cyclopropylaniline stems from the relative ease with which the amine can undergo single-electron transfer (SET), triggering a cascade of events centered on the high strain energy of the cyclopropyl group.

The initial step in the transformation of cyclopropylanilines is the one-electron oxidation of the amine nitrogen. beilstein-journals.orgnih.gov This process, often facilitated by enzymatic, chemical, electrochemical, or photochemical methods, generates a highly reactive amine radical cation. beilstein-journals.orgnih.gov Visible light photoredox catalysis has become a particularly powerful tool for this purpose, where a photoexcited catalyst oxidizes the cyclopropylaniline to its corresponding radical cation. nih.govnih.gov This odd-electron species is the linchpin that initiates the subsequent ring-opening of the strained cyclopropane (B1198618). nih.govbeilstein-journals.org The formation of this intermediate is a critical gateway to a variety of synthetic transformations, converting the otherwise stable amine into a precursor for carbon-carbon bond formation. beilstein-journals.org

Cyclopropane rings possess significant inherent ring strain, estimated to be around 28 kcal/mol. acs.org Upon formation of the amine radical cation, this strain energy provides a powerful thermodynamic driving force for the cleavage of a C-C bond within the three-membered ring. nih.govacs.org This ring-opening is a rapid and irreversible process that generates a "distonic" radical cation. nih.govnih.govnih.gov In this intermediate, the positive charge remains localized on the nitrogen atom, forming an iminium ion, while the radical is located three carbons away on the primary carbon at the end of the newly formed propyl chain. nih.govbeilstein-journals.org This separation of charge and radical character defines the distonic nature of the intermediate and dictates its subsequent reactivity, primarily as a three-carbon synthon. nih.gov

The proposed mechanism involves the photoexcited photocatalyst, such as Ru(bpz)₃²⁺, oxidizing the cyclopropylaniline to the amine radical cation. nih.gov This event triggers the cleavage of the cyclopropyl ring to form the key distonic radical cation intermediate, which is then poised to react with various partners. beilstein-journals.orgnih.gov

In this compound, the cyclopropyl group acts as an EDG, while the bromine atom is an EWG. The position of these substituents is crucial. Studies on various substituted N-cyclopropylanilines (CPAs) have shown a clear trend in reactivity that correlates with their oxidation potentials. acs.org For instance, a methoxy-substituted CPA (an EDG) is oxidized more readily than an unsubstituted CPA, which in turn is oxidized more readily than a chloro-substituted CPA (an EWG). acs.org This trend underscores the ability to "tune" the reactivity of the cyclopropylaniline scaffold by modifying its substitution pattern. acs.orgresearchgate.net The irreversible nature of the ring-opening following oxidation helps to drive these reactions forward, even for substrates with higher oxidation potentials. acs.orgresearchgate.net

| Substituent | Electronic Effect | Relative Oxidation Potential (E°) | Observed Reactivity Trend |

|---|---|---|---|

| 2-Methoxy | Electron-Donating (EDG) | Lower | Highest |

| None (H) | Neutral | Intermediate | Intermediate |

| 3-Chloro | Electron-Withdrawing (EWG) | Higher | Lowest |

Photoredox Catalysis in Cyclopropylaniline Transformations

Visible light photoredox catalysis provides the mild conditions necessary to generate the key amine radical cation from this compound, enabling its participation in powerful bond-forming reactions.

The distonic radical cation generated from the ring-opening of a cyclopropylaniline is a versatile three-carbon synthon for cycloaddition reactions. nih.govnih.gov In the presence of a π-system like an alkene or alkyne, it can undergo an intermolecular [3+2] annulation to construct five-membered carbocycles. nih.govnih.gov The mechanistic pathway involves the addition of the primary carbon radical of the distonic intermediate to the terminal carbon of the alkyne. beilstein-journals.orgnih.gov This step forms a vinyl radical, which then undergoes a rapid intramolecular addition to the electrophilic iminium ion, closing the five-membered ring. beilstein-journals.orgnih.gov The resulting product radical cation is then reduced by the photocatalyst in its reduced state to regenerate the catalyst's ground state and yield the final neutral annulation product, often a cyclic allylic amine. nih.gov This methodology has been successfully applied to a range of cyclopropylanilines and alkynes, demonstrating broad functional group tolerance. beilstein-journals.orgnih.gov

| Cyclopropylaniline Substrate | Alkyne Partner | Product | Yield (%) |

|---|---|---|---|

| N-cyclopropyl-4-phenylaniline | Phenylacetylene | Cyclic allylic amine | 80 |

| N-cyclopropyl-4-methoxyaniline | Phenylacetylene | Cyclic allylic amine | 75 |

| N-cyclopropyl-4-(trifluoromethyl)aniline | 4-Ethynylanisole | Cyclic allylic amine | 63 |

| N-cyclopropyl-3-methoxyaniline | 1-Ethynyl-4-fluorobenzene | Cyclic allylic amine | 70 |

| N-cyclopropyl-4-phenylaniline | 3-Ethynylthiophene | Heterocyclic allylic amine | 71 |

The presence of the bromine atom in this compound provides a powerful synthetic handle for further transformations, enabling the construction of complex fused heterocyclic systems. A key strategy involves a tandem reaction sequence where an intermolecular annulation is followed by an intramolecular cyclization. nih.govuark.edu

For example, a closely related substrate, 2-bromo-N-cyclopropylaniline, can undergo a [3+2] annulation with an alkyne under photoredox conditions. nih.govuark.edu The resulting product, a cyclic allylic amine bearing a bromoaryl group, is perfectly primed for a subsequent intramolecular palladium-catalyzed reaction, such as a Heck reaction. nih.govuark.edu This intramolecular C-C bond formation connects the newly formed five-membered ring to the aniline's aromatic ring, thereby creating a fused indoline (B122111) scaffold. beilstein-journals.orgnih.govuark.edu This approach highlights the utility of halo-substituted cyclopropylanilines like this compound as precursors for building intricate, polycyclic molecules that are common motifs in pharmaceuticals and biologically active compounds. uark.edu

Electrophilic Aromatic Substitution (EAS) Patterns on Brominated Anilines

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating amino group. The outcome of EAS reactions is determined by the interplay of the directing effects of the amino, cyclopropyl, and bromo substituents. The amino group is a strong ortho, para-director, the cyclopropyl group is a weak ortho, para-director, and the bromine is a deactivating ortho, para-director. The dominant activating effect of the amino group directs incoming electrophiles primarily to the positions ortho (C2, C6) and para (C5) to it.

Direct halogenation of highly activated aromatic rings like anilines is often difficult to control, frequently leading to polysubstitution and oxidation. The strong activating nature of the amino group in this compound makes the ring highly susceptible to attack by electrophiles like Br₂. This high reactivity necessitates strategies to achieve selective monosubstitution. minia.edu.eg

One primary challenge is preventing over-halogenation. The first substitution product is still activated enough to undergo further reaction. To achieve monosubstitution, milder reaction conditions, such as using less reactive halogenating agents or running the reaction at low temperatures, are required. Another strategy involves the temporary deactivation of the amino group, as discussed in the following section.

A common and effective strategy to control the reactivity of anilines in EAS reactions is to protect the amino group via acylation. Treatment of this compound with an acylating agent, such as acetic anhydride, converts the strongly activating -NH₂ group into a moderately activating N-acetyl (-NHCOCH₃) group.

This transformation has two key benefits:

Moderated Reactivity: The N-acetyl group is less activating than the amino group because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group. This reduced activation helps prevent polysubstitution and unwanted side reactions. masterorganicchemistry.com

Steric Hindrance: The bulky N-acetyl group can sterically hinder the adjacent ortho positions (C2 and C6), directing the incoming electrophile preferentially to the less hindered para position (C5).

After the desired EAS reaction is performed, the acetyl group can be easily removed by hydrolysis under acidic or basic conditions to regenerate the amino group, providing a controlled route to specifically substituted aniline (B41778) derivatives.

| Position | Directing Effect from -NH₂ | Directing Effect from -cPr | Directing Effect from -Br | Predicted EAS Outcome |

|---|---|---|---|---|

| C2 | Ortho (Activating) | - | - | Possible, but may be sterically hindered by C3-cPr. |

| C5 | Para (Activating) | - | Ortho (Deactivating) | Highly favored due to strong para-direction from -NH₂. |

| C6 | Ortho (Activating) | - | Meta (Deactivating) | Favored due to ortho-direction from -NH₂. |

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a key functional handle for building molecular complexity through cross-coupling reactions. The reactivity of aryl halides in these transformations typically follows the order I > Br > OTf >> Cl. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide in this compound is an excellent substrate for several such reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.govresearchgate.net

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. It is a valuable method for synthesizing substituted styrenes and other vinylarenes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a powerful tool for the synthesis of more complex aniline derivatives. The synthesis of N-cyclopropylanilines itself often employs this method, coupling an aryl bromide with cyclopropylamine (B47189). acs.org

These reactions typically require a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand to stabilize the active palladium species, and a base. The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | C-C | nih.govresearchgate.net |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C | libretexts.org |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BrettPhos / NaOtPent | C-N | rsc.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | C-C (sp) | - |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on this compound is generally challenging. SₙAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. savemyexams.comlibretexts.org

The aniline ring of this compound is activated by electron-donating groups (amino and cyclopropyl), which destabilizes the key intermediate required for SₙAr, making the reaction energetically unfavorable under standard conditions. While reactions with very strong nucleophiles or under harsh conditions (high temperature and pressure) might force a substitution, such methods often lack selectivity and are not commonly employed. Alternative pathways, such as those involving benzyne (B1209423) intermediates, are possible but typically require very strong bases like sodium amide.

Radical Cascade Strategies in Transformations

The unique structural motif of this compound, featuring a strained three-membered ring adjacent to an oxidizable amino group, makes it an intriguing substrate for radical cascade reactions. These transformations are typically initiated by a single-electron transfer (SET) from the aniline nitrogen, generating a nitrogen radical cation. This event triggers a cascade of reactions, beginning with the highly favorable, strain-releasing ring-opening of the cyclopropyl group. acs.orgnih.gov This ring-opening step forms a distonic radical cation, an intermediate where the charge and radical are separated, which is key to subsequent bond-forming events. acs.orgacs.org

Mechanistic studies have shown that the process is initiated by the oxidation of the N-cyclopropylaniline moiety by a photoexcited catalyst, leading to the formation of the corresponding amine radical cation. acs.orgnih.gov This is followed by the irreversible opening of the cyclopropane ring to afford a distonic radical cation. nih.govresearchgate.net This reactive intermediate can then engage with various coupling partners, such as alkenes or alkynes, in a cycloaddition fashion. For instance, in a [3+2] annulation reaction with an olefin, the carbon-centered radical of the distonic intermediate adds to the double bond. nih.govescholarship.org The resulting radical then partakes in an intramolecular cyclization, ultimately leading to the formation of a five-membered ring after a final reduction step regenerates the photocatalyst and yields the neutral product. acs.orgchemrxiv.org The entire sequence, from initial oxidation to the final product, constitutes a radical cascade.

Visible-light photocatalysis has emerged as a powerful tool for initiating such cascades under mild conditions. nih.govresearchgate.net Ruthenium or iridium polypyridyl complexes are commonly employed as photocatalysts that can efficiently absorb visible light and mediate the initial single-electron transfer from the aniline. nih.govnih.gov These reactions often exhibit high atom economy and can be used to rapidly construct complex molecular architectures from simple precursors. nih.govnih.gov For example, the intermolecular [3+2] cycloaddition between N-cyclopropylanilines and electron-deficient olefins provides access to functionalized cyclopentane (B165970) derivatives. nih.govchemrxiv.org While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the principles are demonstrated with a range of substituted N-cyclopropylanilines, including those with halogen substituents. The electronic nature of substituents on the aniline ring can influence the oxidation potential and the subsequent reactivity of the generated radical cation. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Mechanistic Steps |

| Photocatalytic [3+2] Cycloaddition | N-Cyclopropylaniline derivative, Alkene (e.g., Styrene) | fac-Ir(ppy)₃ or Ru(bpz)₃(PF₆)₂, Visible Light (e.g., blue LEDs), CH₃NO₂ or DMSO | Substituted Cyclopentylamine (B150401) | 1. SET from aniline to excited photocatalyst. 2. Cyclopropane ring-opening to distonic radical cation. 3. Radical addition to alkene. 4. Intramolecular cyclization. 5. Reduction to final product and catalyst regeneration. |

| Electrocatalytic [3+2] Annulation | N-Cyclopropylaniline, Alkene | Direct electrolysis, undivided cell, RVC electrodes | Aniline-substituted 5-membered carbocycle | 1. Anodic oxidation of aniline to radical cation. 2. Ring-opening to distonic radical cation. 3. Radical addition and cyclization. 4. Chain propagation via product radical cation oxidizing substrate. |

Reduction Reactions of Nitro-Substituted Derivatives

The synthesis of this compound typically involves the reduction of its corresponding nitro precursor, 4-bromo-3-cyclopropyl-1-nitrobenzene. This transformation is a critical step, and its efficiency relies on the chemoselective reduction of the nitro group without affecting the bromo-substituent or the cyclopropyl ring. A variety of reducing agents and catalytic systems have been developed for the reduction of aromatic nitro compounds to anilines, with several methods demonstrating high functional group tolerance. acs.org

Commonly employed methods include the use of metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or stoichiometric reducing agents like tin(II) chloride (SnCl₂). Catalytic hydrogenation with Pd/C is a widely used industrial process, valued for its high efficiency and clean work-up. researchgate.netmdpi.com The reaction is typically performed under an atmosphere of hydrogen gas, although transfer hydrogenation using sources like ammonium (B1175870) formate (B1220265) can also be effective, sometimes enhanced by microwave irradiation. mdpi.com This method is generally selective for the nitro group, leaving aryl halides intact under controlled conditions. nih.gov

Tin(II) chloride, particularly the dihydrate (SnCl₂·2H₂O), is an effective and inexpensive reagent for nitro group reductions in a laboratory setting. researchgate.netacsgcipr.org The reaction is typically carried out in an acidic medium or a polar solvent like ethanol (B145695) or ethyl acetate (B1210297). researchgate.netresearchgate.net This method is known for its excellent chemoselectivity, readily reducing nitro groups in the presence of various other functionalities, including halogens, esters, and ketones. acsgcipr.orgrsc.org Iron-based catalysts, leveraging an earth-abundant metal, have also been developed as a sustainable alternative for nitroarene reduction, showing high chemoselectivity for the nitro group over aryl halides and other reducible functionalities. rsc.orged.ac.uk The choice of reducing agent can be tailored based on the specific substrate and desired reaction conditions, with each method offering distinct advantages in terms of cost, scalability, and functional group compatibility. acs.org

| Reducing System | Reagents & Conditions | Substrate Example | Product | Reported Advantages/Notes |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | 1-Bromo-2-nitrobenzene | 2-Bromoaniline | High efficiency, clean reaction. Potential for dehalogenation under harsh conditions. |

| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 4-Bromo-3-cyclopropyl-1-nitrobenzene | This compound | Inexpensive, high chemoselectivity for nitro group over halogens. researchgate.netacsgcipr.org |

| Iron-Catalyzed Reduction | Fe catalyst, Silane (e.g., (EtO)₃SiH) | Halogenated Nitroarenes | Halogenated Anilines | Uses earth-abundant metal, highly chemoselective, mild conditions. rsc.orged.ac.uk |

| Diboron/Organocatalysis | B₂(OH)₄, 4,4'-Bipyridine, MeOH, rt | Halogenated Nitroarenes | Halogenated Anilines | Metal-free, rapid reaction at room temperature, excellent selectivity. acs.org |

Spectroscopic and Structural Elucidation of 4 Bromo 3 Cyclopropylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-Bromo-3-cyclopropylaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropyl (B3062369) group. The exact chemical shifts are influenced by the electronic effects of the bromo, amino, and cyclopropyl substituents on the benzene (B151609) ring.

The aromatic region is expected to show three signals corresponding to the protons at positions 2, 5, and 6 of the aniline (B41778) ring. The proton at C2, being adjacent to the electron-donating amino group and ortho to the cyclopropyl group, would likely appear as a singlet or a narrowly split doublet. The proton at C5, situated between the bromine atom and an amino group, and the proton at C6, ortho to the amino group, would likely appear as doublets due to coupling with each other.

The protons of the cyclopropyl group typically appear in the upfield region of the spectrum. The methine proton (CH) attached to the aromatic ring is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopropyl ring. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two separate multiplets. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 6.8 - 7.0 | d | ~2.0 |

| H-5 | 7.1 - 7.3 | dd | ~8.5, 2.0 |

| H-6 | 6.6 - 6.8 | d | ~8.5 |

| NH₂ | 3.5 - 4.5 | br s | - |

| Cyclopropyl-CH | 1.8 - 2.0 | m | - |

| Cyclopropyl-CH₂ | 0.8 - 1.0 | m | - |

| Cyclopropyl-CH₂' | 0.5 - 0.7 | m | - |

Note: Predicted values are based on data from analogous compounds and are typically recorded in CDCl₃. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, nine distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the substituents. oregonstate.edu The carbon bearing the amino group (C1) is expected to be significantly shielded, while the carbon attached to the bromine (C4) will also show a characteristic shift. The presence of the cyclopropyl group will influence the shifts of the carbons to which it is attached (C3) and the adjacent carbons. libretexts.orgrsc.org The carbons of the cyclopropyl group itself will appear in the highly shielded (upfield) region of the spectrum. libretexts.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 145 - 148 |

| C2 | 115 - 118 |

| C3 | 130 - 133 |

| C4 | 110 - 113 |

| C5 | 130 - 132 |

| C6 | 118 - 121 |

| Cyclopropyl-CH | 15 - 18 |

| Cyclopropyl-CH₂ | 8 - 12 |

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

In cases where the one-dimensional NMR spectra are complex or for the unambiguous assignment of protons and carbons, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between coupled protons. For instance, it would clearly show the correlation between the aromatic protons on adjacent carbons (H-5 and H-6) and the correlations between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives of this compound with stereocenters, NOESY can be used to determine the relative stereochemistry by identifying protons that are close in space, even if they are not directly coupled.

The application of these 2D NMR techniques provides a robust and detailed structural confirmation that is often not possible from 1D NMR alone. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₁₀⁷⁹BrN]⁺ | 211.0048 |

| [C₉H₁₀⁸¹BrN]⁺ | 213.0027 |

The experimentally determined mass would be expected to be very close to these calculated values, confirming the elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing the purity of a sample of this compound and for identifying any potential isomers or byproducts from its synthesis.

The mass spectrum obtained from GC-MS for this compound would show the molecular ion peaks as described for HRMS. Additionally, the fragmentation pattern provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of the bromine atom: This would result in a significant fragment ion at m/z corresponding to the [M-Br]⁺ species.

Loss of the cyclopropyl group: Cleavage of the bond between the aromatic ring and the cyclopropyl group would generate a fragment corresponding to [M-C₃H₅]⁺.

Fragmentation of the cyclopropyl ring: The strained cyclopropyl ring can undergo rearrangement and fragmentation, leading to smaller fragment ions.

Analysis of these fragmentation patterns, in conjunction with the retention time from the gas chromatograph, provides a high level of confidence in the identification and purity assessment of this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the IR spectrum provides characteristic absorption bands corresponding to the N-H bonds of the amine group, C-H bonds of the aromatic ring and cyclopropyl group, C-N bonds, and the C-Br bond.

The analysis of N-cyclopropylaniline derivatives reveals key vibrational frequencies. For instance, N-H stretching vibrations typically appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl group also appears in this region. The C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ range.

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that is effective for analyzing both solid and liquid samples, such as the intermediates and final products from syntheses. harricksci.com For example, the FTIR spectrum of a related compound, 4-bromoacetanilide, shows characteristic peaks that can be compared to those of this compound to identify common structural motifs. harricksci.com

Table 1: Typical Infrared Absorption Frequencies for N-Cyclopropylaniline Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Cyclopropyl C-H | Stretch | ~3000 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Note: The exact positions of the peaks can be influenced by the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region. The UV-Vis spectra of N-cyclopropylaniline (CPA) and its analogs show similar absorption features. acs.org However, the substitution pattern on the aniline ring can cause shifts in the absorption maxima (λmax).

For example, a study on CPA analogs revealed that introducing a chloro-substituent at the meta-position (3-Cl-CPA) results in a noticeable bathochromic (red) shift of about 10–20 nm compared to the unsubstituted CPA. acs.orgresearchgate.net This suggests that the electronic properties of the molecule are sensitive to the nature and position of the substituents. The spectra of these anilines typically show a primary absorption band and a secondary, lower intensity band, which is thought to arise from n → π* transitions. acs.org

The photophysical properties of related bromo-substituted aromatic amines have also been investigated. In some cases, these molecules exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the polarity of the solvent. mdpi.com For instance, an increase in solvent polarity can lead to a bathochromic shift in both the absorption and emission spectra. mdpi.com Laser flash photolysis (LFP) experiments can be used to study the transient species formed upon photoexcitation, such as the radical cations of N-cyclopropylanilines, and to determine their lifetimes. acs.orgresearchgate.net

Table 2: Photophysical Data for N-Cyclopropylaniline Analogs in a pH 7 Buffer

| Compound | λmax (nm) | Estimated Oxidation Potential E°(V vs. NHE) |

|---|---|---|

| N-Cyclopropylaniline (CPA) | ~240, ~290 | 0.77 |

| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | ~240, ~295 | 0.65 |

Source: Data derived from studies on N-cyclopropylaniline analogs. acs.orgresearchgate.net

Chromatographic Isolation and Purification Techniques for Product Analysis

Chromatographic methods are indispensable for the isolation, purification, and analysis of this compound and its derivatives from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. tandfonline.comd-nb.info For aromatic amines, specific visualizing agents can be used. For example, cinnamaldehyde (B126680) can be used as a reagent on TLC plates to detect primary aromatic amines with electron-donating groups, which produce a yellow spot. researchgate.netrsc.orgrsc.org

Column Chromatography: For the purification of larger quantities of material, column chromatography, particularly flash chromatography using silica (B1680970) gel, is a standard method. d-nb.infobeilstein-journals.orgrsc.org The choice of eluent (mobile phase) is crucial for achieving good separation. A common mobile phase for N-cyclopropylanilines is a mixture of ethyl acetate (B1210297) and hexane, with the ratio adjusted to optimize the separation. beilstein-journals.orgrsc.org After synthesis, reaction mixtures are often filtered through a short pad of silica gel before being concentrated and purified by column chromatography. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of N-cyclopropylaniline derivatives. oup.com Analytical HPLC with a reverse-phase column (e.g., C18) is used to determine the purity of the final product and to quantify the components in a mixture. acs.orgresearchgate.net A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed. researchgate.net For preparative purposes, semi-preparative HPLC can be used to isolate pure products from complex mixtures for further characterization, such as by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

Table 3: Chromatographic Methods for the Analysis and Purification of N-Cyclopropylaniline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane | Reaction monitoring, purity check d-nb.info |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Product purification and isolation beilstein-journals.orgrsc.org |

Computational and Theoretical Chemistry Studies of 4 Bromo 3 Cyclopropylaniline

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of 4-Bromo-3-cyclopropylaniline. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms.

The conformation of this compound is largely dictated by the orientation of the cyclopropyl (B3062369) group relative to the aniline (B41778) ring. The rotation around the C-C bond connecting the cyclopropyl group to the aromatic ring gives rise to different conformers. Computational studies on analogous cyclopropylanilines suggest that the most stable conformation is typically one where the cyclopropyl ring is oriented to minimize steric hindrance with the adjacent substituents on the aniline ring. For this compound, this would involve the orientation of the cyclopropyl group to reduce steric clash with the bromo and amino groups.

Below is a table of hypothetical, yet representative, bond lengths and angles for the optimized geometry of this compound, based on typical values from DFT calculations on similar structures.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(aromatic)-Br | 1.91 |

| C(aromatic)-N | 1.40 |

| C(aromatic)-C(cyclopropyl) | 1.50 |

| C-C (cyclopropyl, avg.) | 1.51 |

| C-H (aromatic, avg.) | 1.08 |

| N-H (avg.) | 1.01 |

| **Bond Angles (°) ** | |

| C-C-Br | 120.5 |

| C-C-N | 119.8 |

| C-C-C(cyclopropyl) | 121.2 |

| H-N-H | 110.5 |

Note: The data in this table is representative and based on computational studies of analogous molecules. Specific experimental or calculated values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry to predict the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the aniline ring, particularly on the nitrogen atom and the aromatic π-system, due to the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring and potentially involve the C-Br bond, which can act as an electron-withdrawing group. The presence of the electron-donating amino group and the electron-withdrawing bromo group on the same ring can influence the HOMO-LUMO gap.

Electronic transitions, such as those observed in UV-Vis spectroscopy, correspond to the excitation of electrons from occupied to unoccupied orbitals. The energy of the lowest-energy transition is related to the HOMO-LUMO gap.

A representative table of FMO energies for a substituted cyclopropylaniline is provided below.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: This data is illustrative for a substituted cyclopropylaniline and not specific to this compound.

Prediction of Reactivity and Electrophilicity

The distribution and energies of the frontier molecular orbitals allow for the prediction of a molecule's reactivity. The HOMO location indicates the site of electrophilic attack, as this is where the molecule is most willing to donate electrons. For this compound, the amino group and the positions ortho and para to it are likely to be the most nucleophilic sites.

Conversely, the LUMO distribution highlights the sites susceptible to nucleophilic attack. The carbon atom attached to the bromine atom is a potential electrophilic site. The global electrophilicity index, which can be calculated from the HOMO and LUMO energies, provides a quantitative measure of a molecule's ability to accept electrons.

Theoretical Studies on Reaction Mechanisms

Computational chemistry is invaluable for elucidating the mechanisms of complex organic reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

Energetic Landscape of Cyclopropyl Ring-Opening

A characteristic reaction of cyclopropylanilines involves the opening of the strained cyclopropyl ring. This can be initiated by single-electron transfer (SET) from the nitrogen atom, leading to the formation of a radical cation. The subsequent ring opening generates a distonic radical cation, which can then undergo further reactions.

Theoretical studies can model the energetic profile of this process. The calculations would determine the activation energy for the C-C bond cleavage of the cyclopropyl ring. This energy barrier is a key factor in determining the feasibility and rate of the ring-opening reaction under different conditions, such as photochemical or electrochemical stimulation.

Transition State Analysis in Annulation and Other Transformations

This compound can participate in annulation reactions, where the cyclopropyl ring acts as a three-carbon synthon to construct new ring systems. For example, in [3+2] annulation reactions with alkynes or alkenes, the cyclopropylaniline can form five-membered rings.

Transition state analysis is crucial for understanding the stereochemistry and regiochemistry of these reactions. By calculating the energies of the various possible transition states, the preferred reaction pathway can be identified. For instance, in a reaction with an unsymmetrical alkyne, theoretical calculations can predict which regioisomer is more likely to form by comparing the activation energies of the corresponding transition states. These computational models can also provide insights into the role of catalysts in lowering the activation barriers and controlling the selectivity of the reaction.

Solvation Effects on Reactivity Parameters

The surrounding solvent medium can significantly influence the chemical reactivity of a molecule by altering its electronic structure and stabilizing or destabilizing reactants, transition states, and products. In the field of computational chemistry, solvation effects are commonly investigated using various models, with the Polarizable Continuum Model (PCM) being a widely adopted approach. This model treats the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a solvated environment.

While specific computational studies detailing the solvation effects on the reactivity parameters of this compound are not available in the reviewed scientific literature, the principles of such effects can be understood from theoretical investigations on analogous molecules. The reactivity of a molecule is often described by a set of global reactivity descriptors derived from Density Functional Theory (DFT), such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and electrophilicity index. The solvent's polarity and its ability to form specific interactions, like hydrogen bonds, can alter these parameters.

For instance, theoretical studies on other substituted anilines have shown that properties like dipole moment and polarizability generally increase with the dielectric constant of the solvent. nih.govfud.edu.ng The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. Solvents can modulate this gap; for example, the energy gap for some aniline derivatives shows slight changes in different solvents, which can influence their reactivity. fud.edu.ng For other systems, the choice of solvent can be crucial, favoring one reaction pathway over another, such as favoring a carbonyl reduction process in a proton-donating solvent like ethanol (B145695) versus a debromination process in a non-proton-donating solvent like acetonitrile (B52724) for 4-bromobenzaldehyde. rsc.org

A pertinent example that illustrates the computational approach to studying solvation effects is the DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid , a molecule that, like this compound, contains a substituted bromo-benzene ring. In this study, the influence of a solvent was investigated using the PCM model. researchgate.netbanglajol.info The analysis revealed that solvation alters the values of key reactivity descriptors. researchgate.netbanglajol.info

To provide a clear, illustrative example of how solvation impacts reactivity parameters, the following table presents data from the computational study on 4-bromo-3-(methoxymethoxy) benzoic acid. These values were calculated at the B3LYP/6-311++G(d,p) level of theory in both the gaseous phase (no solvent) and in a solvent environment.

Table 1: Theoretical Reactivity Parameters of 4-Bromo-3-(methoxymethoxy) Benzoic Acid in Gas Phase and Solvent researchgate.netbanglajol.info

| Parameter | Gas Phase | In Solvent |

| HOMO (eV) | -6.90 | -6.74 |

| LUMO (eV) | -1.70 | -1.95 |

| Energy Gap (eV) | 5.20 | 4.79 |

| Ionization Energy (eV) | 6.90 | 6.74 |

| Electron Affinity (eV) | 1.70 | 1.95 |

| Hardness (η) | 2.60 | 2.39 |

| Electrophilicity Index (ω) | 2.30 | 2.70 |

Data sourced from a study on 4-bromo-3-(methoxymethoxy) benzoic acid and is presented here as a representative example.

As the table demonstrates, the presence of a solvent leads to a decrease in the HOMO-LUMO energy gap, suggesting an increase in the molecule's reactivity in solution compared to the gas phase. researchgate.netbanglajol.info Concurrently, the global hardness (a measure of resistance to change in electron distribution) decreases in the solvent, while the electrophilicity index (a measure of the ability to accept electrons) increases. researchgate.netbanglajol.info These changes collectively indicate a significant modulation of the molecule's chemical behavior due to solvation.

Although this data is for a different molecule, it is expected that this compound would exhibit similar trends. The specific magnitudes of the changes would depend on the interplay between the solvent and the unique electronic contributions of the cyclopropyl and amino groups. The cyclopropyl group itself introduces strain and unique electronic properties that can be sensitive to the surrounding medium, potentially influencing reaction mechanisms that involve this moiety. researchgate.net Therefore, a comprehensive computational study on this compound would be necessary to precisely quantify the impact of various solvents on its reactivity parameters.

Research Applications of 4 Bromo 3 Cyclopropylaniline in Advanced Organic Synthesis

A Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of the bromo and cyclopropyl (B3062369) functionalities on the aniline (B41778) ring makes 4-Bromo-3-cyclopropylaniline a versatile building block for the synthesis of a variety of complex organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the aniline core and the cyclopropyl group can participate in a range of chemical transformations.

Precursor to Heterocyclic Compounds

While direct examples of the synthesis of heterocyclic compounds starting from this compound are not extensively documented in publicly available literature, its structure is well-suited for the construction of various heterocyclic systems. The bromo- and amino- functionalities are key reactive sites for palladium- and copper-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds essential for heterocycle synthesis.

For instance, the bromine atom can readily participate in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, alkynyl, and amino groups, respectively. These reactions can be employed in intramolecular cyclization strategies to form fused heterocyclic systems. The amino group, on the other hand, can be acylated and then undergo intramolecular cyclization, or it can be diazotized and converted to other functional groups, paving the way for a variety of heterocyclic ring formations.

Building Block for Substituted Aryl Amines

This compound is an excellent precursor for the synthesis of highly substituted aryl amines. The bromine atom can be replaced with a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of substituents at the 4-position of the aniline ring.

The general applicability of palladium-catalyzed amination of aryl bromides with cyclopropylamine (B47189) has been demonstrated, leading to the formation of N-arylcyclopropylamines in high yields. nih.gov This methodology can be extrapolated to suggest that this compound could be similarly synthesized from 1,4-dibromo-2-cyclopropylbenzene. Subsequently, the remaining bromine atom would be available for further functionalization, leading to diverse substituted aryl amines.

Development of Single-Electron Transfer (SET) Probes

One of the most well-documented and significant applications of N-cyclopropylanilines, including analogs like this compound, is in the development of single-electron transfer (SET) probes. These probes are instrumental in studying the oxidative properties of various chemical and biological systems, particularly those involving triplet-state photosensitizers.

Probing Oxidative Properties of Triplet-State Photosensitizers

N-cyclopropylanilines have been developed as effective probes for the oxidative properties of triplet-state photosensitizers in aqueous solutions. Current time information in Pasuruan, ID. Traditional aniline-based probes can be susceptible to radical cation quenching by antioxidants, leading to an underestimation of oxidation rates in steady-state experiments. Current time information in Pasuruan, ID.

However, N-cyclopropylanilines overcome this limitation due to the unique reactivity of the cyclopropyl group. Following an initial single-electron transfer to a photosensitizer, the resulting N-cyclopropylaniline radical cation undergoes a rapid and irreversible ring-opening reaction. Current time information in Pasuruan, ID. This ring-opening is driven by the release of the inherent strain energy of the three-membered ring and effectively outcompetes the quenching of the radical cation by antioxidants. Current time information in Pasuruan, ID.

This characteristic allows for a more accurate measurement of the oxidative power of triplet-state photosensitizers. The bimolecular rate constants for the oxidation of various N-cyclopropylaniline analogs have been determined and are typically in the range of ~9 × 10⁸ to 4 × 10⁹ M⁻¹s⁻¹. researchgate.net

Understanding Radical Cation Quenching Mechanisms

The use of N-cyclopropylanilines as SET probes has provided valuable insights into radical cation quenching mechanisms. The irreversible nature of the cyclopropyl ring-opening after SET prevents the back reaction where the radical cation is reduced back to the neutral aniline by antioxidant moieties. Current time information in Pasuruan, ID. This allows for a clearer understanding of the kinetics and pathways of electron transfer processes.

Laser flash photolysis studies have been used to directly observe the transient radical cations of N-cyclopropylaniline analogs and measure their lifetimes, which are typically in the range of 140 to 580 nanoseconds. researchgate.net By comparing the behavior of cyclopropylanilines with their non-cyclopropyl counterparts, researchers can dissect the complex interplay between SET, radical cation stability, and quenching by various species.

Synthesis of Biologically Active Compound Precursors

Substituted anilines are a common motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The structural features of this compound make it an attractive starting material for the synthesis of novel molecules with potential biological activity. The combination of the lipophilic cyclopropyl group and the synthetically versatile bromine atom on an aniline core provides a template for generating diverse chemical libraries for biological screening.

The cyclopropyl moiety itself is a well-established feature in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate the conformational properties of a molecule. Therefore, incorporating the this compound scaffold into drug discovery programs offers a promising avenue for the development of new therapeutic agents.

Development of 2-Arylcyclopropylamine Analogues

The 2-arylcyclopropylamine moiety is a recognized pharmacophore present in a variety of biologically active molecules. This compound serves as an excellent starting material for the synthesis of diverse 2-arylcyclopropylamine analogues through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In a typical Suzuki-Miyaura reaction, the bromine atom of this compound is substituted with various aryl or heteroaryl groups using the corresponding boronic acids or esters. This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. The general scheme for this transformation allows for the introduction of a wide range of substituents, thereby enabling the generation of a library of 2-arylcyclopropylamine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Key reaction parameters for the Suzuki-Miyaura coupling of bromoanilines generally include the choice of palladium catalyst, ligand, base, and solvent. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand are commonly employed. The choice of base, such as potassium carbonate or cesium fluoride, and solvent, like a mixture of toluene (B28343) and water, can significantly influence the reaction yield and scope. While specific studies detailing the Suzuki coupling of this compound are not abundant, the well-established reactivity of bromoanilines in these reactions provides a strong basis for its application in this context nih.govmdpi.com. The reaction's tolerance to various functional groups on the boronic acid partner makes it a powerful tool for creating structural diversity.

| Parameter | Typical Reagents/Conditions | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine, Buchwald Ligands | Stabilizes the palladium center and facilitates the catalytic cycle |

| Boron Source | Arylboronic acids, Arylboronic esters | Provides the aryl group to be coupled |

| Base | K₂CO₃, CsF, K₃PO₄ | Activates the boronic acid and facilitates transmetalation |

| Solvent | Toluene/Water, Dioxane, DMF | Solubilizes reactants and facilitates the reaction |

Asymmetric Synthesis of Enantioenriched Cyclopentylamines

A significant application of cyclopropylanilines, including by extension this compound, is in the asymmetric synthesis of enantioenriched cyclopentylamines through [3+2] photocycloaddition reactions. These reactions offer a direct and atom-economical route to valuable chiral cyclopentylamine (B150401) scaffolds, which are prevalent in many biologically active compounds.

This synthetic strategy involves the reaction of an N-aryl cyclopropylamine with an olefin under visible-light irradiation in the presence of a photoredox catalyst and a chiral catalyst, typically a chiral phosphoric acid. The reaction proceeds through the formation of a nitrogen-centered radical cation from the cyclopropylamine, which then undergoes ring-opening to form a distonic radical cation. This intermediate subsequently engages in a [3+2] cycloaddition with the olefin partner. The use of a chiral hydrogen-bond-donating catalyst allows for the control of the stereochemistry of the newly formed stereocenters, leading to enantioenriched cyclopentylamine products.

Research has demonstrated that this method is effective for a variety of N-aryl cyclopropylanilines and a broad scope of electron-rich and electron-neutral olefins nih.gov. The ability to generate biologically important cyclopentylamines with high yields, enantioselectivities (ee), and diastereoselectivities (dr) highlights the power of this methodology nih.gov. While the specific use of this compound in these reactions has not been explicitly detailed in the cited literature, its structural similarity to the reported substrates suggests its potential as a viable reactant. The bromo substituent could also serve as a handle for further functionalization of the resulting cyclopentylamine products.

| Feature | Description | Significance |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | Forms a five-membered ring from a three-atom and a two-atom component |

| Catalysis | Cooperative visible-light photoredox and chiral H-bond catalysis | Enables the reaction to proceed under mild conditions and with stereocontrol |

| Key Intermediate | Distonic radical cation | Formed from the ring-opening of the cyclopropylamine radical cation |

| Products | Enantioenriched cyclopentylamines | Valuable building blocks for pharmaceuticals and biologically active molecules |

| Atom Economy | High | All atoms from the reactants are incorporated into the product |

Applications in Pharmaceutical Research

While direct applications of this compound in marketed pharmaceuticals are not readily documented, its structural motifs are of significant interest in medicinal chemistry. The cyclopropylamine moiety is a key component of several enzyme inhibitors, including monoamine oxidase (MAO) inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors, which are relevant in the treatment of depression and cancer, respectively.

The bromoaniline portion of the molecule also serves as a versatile scaffold in drug discovery. The bromine atom can be utilized for various cross-coupling reactions to introduce diverse substituents, enabling the exploration of the chemical space around the core structure. Furthermore, the aniline group can be readily functionalized to form amides, sulfonamides, and other derivatives, which are common functionalities in drug candidates. For instance, various bromoaniline derivatives have been used as starting materials for the synthesis of compounds with potential antibacterial and anticancer activities nih.gov. The combination of the cyclopropylamine and bromoaniline functionalities in a single molecule makes this compound a promising starting point for the development of novel therapeutic agents.

Functional Material Precursors

The field of organic electronics relies on the synthesis of novel organic semiconductors with tailored properties. Substituted anilines are known precursors to conducting polymers, and the presence of a bromine atom in this compound offers a pathway to polymerization through cross-coupling reactions.

For example, electropolymerization or palladium-catalyzed polymerization of bromoaniline derivatives can lead to the formation of polyanilines. These polymers are known for their electrical conductivity and have applications in sensors, electrochromic devices, and as antistatic coatings. The cyclopropyl group in this compound could potentially influence the electronic properties and morphology of the resulting polymer. While the direct polymerization of this compound has not been extensively reported, the synthesis of other functional polymers from bromo-functionalized monomers via Suzuki or Stille coupling is a well-established strategy in materials science. This suggests a potential application for this compound as a monomer for the synthesis of novel conducting polymers with unique properties imparted by the cyclopropyl substituent.

Future Research Directions and Sustainable Chemistry Considerations

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The pursuit of synthetic efficiency, selectivity, and sustainability is a central theme in modern chemistry. For 4-Bromo-3-cyclopropylaniline, future research will likely target the limitations of current multi-step syntheses by exploring cutting-edge methodologies.

One promising avenue is the late-stage C–H functionalization. acs.orgnih.gov Instead of building the molecule piece by piece, these methods would involve directly replacing a hydrogen atom with a bromo or cyclopropyl (B3062369) group on an aniline (B41778) precursor. For instance, developing a palladium-catalyzed meta-C–H bromination of 3-cyclopropylaniline (B1590365) could offer a more direct route, overcoming the typical ortho- and para-selectivity seen in classical electrophilic halogenations. nih.gov

Furthermore, visible-light photoredox catalysis presents a powerful tool for forging new bonds under mild conditions. acs.orgnih.gov This approach could enable novel pathways for either the cyclopropylation or bromination step, potentially reducing the need for harsh reagents and improving energy efficiency. chemrxiv.org Continuous flow chemistry also offers significant advantages for optimizing the synthesis of this and other haloanilines. nih.govresearchgate.net Flow reactors provide superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. uc.pt

Further Elucidation of Complex Reaction Pathways and Intermediates

A fundamental understanding of how a reaction proceeds is paramount for its optimization. For this compound, detailed mechanistic studies can illuminate the factors governing yield and selectivity. The electrophilic bromination of the 3-cyclopropylaniline core, for example, involves the formation of reaction intermediates whose stability dictates the final position of the bromine atom. researchgate.net